Vidofludimus hemicalcium

DHODH inhibition Enzymatic assay Immunomodulation

Vidofludimus hemicalcium (also known as IMU-838, 4SC-101, SC12267) is a small-molecule immunomodulator that functions as an orally bioavailable, potent, and selective second-generation inhibitor of dihydroorotate dehydrogenase (DHODH). It also acts as a novel modulator of the farnesoid X receptor (FXR).

Molecular Formula C40H34CaF2N2O8
Molecular Weight 748.8 g/mol
CAS No. 1354012-90-0
Cat. No. B12752360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVidofludimus hemicalcium
CAS1354012-90-0
Molecular FormulaC40H34CaF2N2O8
Molecular Weight748.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)[O-])F.[Ca+2]
InChIInChI=1S/2C20H18FNO4.Ca/c2*1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25;/h2*2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25);/q;;+2/p-2
InChIKeyKWSJBFAXOPFZSO-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vidofludimus Hemicalcium (CAS 1354012-90-0): Next-Generation DHODH Inhibitor for Autoimmune Research and Clinical Procurement


Vidofludimus hemicalcium (also known as IMU-838, 4SC-101, SC12267) is a small-molecule immunomodulator that functions as an orally bioavailable, potent, and selective second-generation inhibitor of dihydroorotate dehydrogenase (DHODH) [1]. It also acts as a novel modulator of the farnesoid X receptor (FXR) . This dual mechanism of action underpins its investigation in a broad range of autoimmune disorders, including relapsing-remitting multiple sclerosis (RRMS), progressive multiple sclerosis (PMS), inflammatory bowel disease (IBD), and rheumatoid arthritis (RA) [1]. The compound is currently in Phase 3 clinical development for the treatment of relapsing multiple sclerosis [2].

Why Vidofludimus Hemicalcium Cannot Be Substituted by First-Generation DHODH Inhibitors Like Teriflunomide or Leflunomide


Simple substitution of vidofludimus hemicalcium with other DHODH inhibitors like teriflunomide or leflunomide is not scientifically valid due to fundamental differences in potency, selectivity, safety profile, and molecular pharmacology. Vidofludimus is a chemically distinct, second-generation DHODH inhibitor that demonstrates significantly greater potency against the human enzyme, a dual-target mechanism involving FXR modulation, and a distinct safety profile characterized by a lack of off-target kinase activity [1]. Critically, it also exhibits marked species-specific differences in DHODH inhibition, which are not observed with first-generation inhibitors, directly impacting translational research models [1]. These quantitative and mechanistic differentiations, detailed in the evidence guide below, confirm that vidofludimus hemicalcium is not a direct substitute for its analogs and must be procured specifically for targeted research or clinical applications.

Quantitative Differentiation of Vidofludimus Hemicalcium vs. DHODH Inhibitor Comparators: A Procurement-Focused Evidence Guide


Vidofludimus Hemicalcium vs. Teriflunomide: 2.6-Fold Superior Potency in Human DHODH Enzyme Inhibition

Vidofludimus demonstrates 2.6-fold greater potency in inhibiting dihydroorotate (DHO) oxidation by human DHODH compared to the first-generation inhibitor teriflunomide [1]. This head-to-head comparison was conducted in a standardized in vitro enzymatic assay, providing a direct quantitative basis for its enhanced activity.

DHODH inhibition Enzymatic assay Immunomodulation

Vidofludimus Hemicalcium vs. Teriflunomide: Superior Inhibition of Pro-inflammatory T-Lymphocyte Function

Beyond enzymatic potency, vidofludimus was more efficacious than teriflunomide in functional cellular assays. It demonstrated a greater capacity to inhibit T-lymphocyte proliferation and suppress the secretion of key pro-inflammatory cytokines IL-17 and IFN-γ from activated human peripheral blood mononuclear cells (PBMCs) [1].

T-cell proliferation Cytokine secretion Immunopharmacology

Vidofludimus Hemicalcium vs. Placebo: Significant Reduction in RRMS Disease Activity (MRI Lesions) in Phase 2 EMPhASIS Trial

In a 24-week Phase 2 trial (EMPhASIS) for relapsing-remitting multiple sclerosis (RRMS), daily oral doses of vidofludimus calcium (IMU-838) at 30 mg and 45 mg significantly suppressed the development of new brain lesions. The 30 mg dose reduced the cumulative number of gadolinium-enhancing (Gd+) lesions by 78% compared to placebo [1].

Multiple Sclerosis MRI biomarkers Phase 2 clinical trial

Vidofludimus Hemicalcium vs. Placebo: 20-30% Relative Risk Reduction in Disability Worsening in Progressive MS (CALLIPER Trial)

In the Phase 2 CALLIPER trial for progressive multiple sclerosis (PMS), vidofludimus calcium reduced the relative risk of 24-week confirmed disability worsening (24wCDW) events by 20% compared to placebo in the overall study population (n=467) [1]. In a sub-analysis of patients with primary progressive MS (PPMS, n=152), the risk reduction was 30% [1].

Progressive Multiple Sclerosis Disability progression Phase 2 clinical trial

Vidofludimus Hemicalcium Demonstrates High Species-Selectivity for Human DHODH, a Critical Consideration for Translational Models

Vidofludimus exhibits marked species-specific differences in DHODH inhibition potency. It is approximately 7.5-fold less active against rat DHODH and 64.4-fold less active against mouse DHODH compared to the human enzyme [1]. This is a distinct pharmacological property not shared equally by first-generation DHODH inhibitors.

Species selectivity DHODH Translational pharmacology

Vidofludimus Hemicalcium vs. Leflunomide/Teriflunomide: Differentiated Safety Profile in Rheumatoid Arthritis (COMPONENT Study)

The COMPONENT study evaluated the safety of vidofludimus in patients with active rheumatoid arthritis (RA). The compound demonstrated a safety profile similar to placebo, with no increase in adverse events commonly associated with first-generation DHODH inhibitors leflunomide and teriflunomide, such as diarrhea, alopecia, neutropenia, and elevated liver enzymes [1].

Safety profile Adverse events Rheumatoid Arthritis

Optimal Procurement and Research Application Scenarios for Vidofludimus Hemicalcium Based on Quantitative Differentiation


Human DHODH-Dependent Autoimmune Disease Research Requiring Maximal Target Engagement

For in vitro studies of T-cell activation, cytokine release, or lymphocyte proliferation in human cell models (e.g., PBMCs), vidofludimus hemicalcium is the preferred DHODH inhibitor. Its 2.6-fold greater potency for human DHODH over teriflunomide [1] and superior functional inhibition of IL-17/IFN-γ secretion [1] provide a stronger experimental signal at potentially lower concentrations, minimizing non-specific effects. This is critical for dissecting DHODH-dependent pathways in autoimmunity.

Clinical Development of Next-Generation Immunomodulators for Relapsing and Progressive Multiple Sclerosis

Vidofludimus hemicalcium (IMU-838) is the only DHODH inhibitor with Phase 2 clinical evidence demonstrating significant reduction in both acute MRI lesion activity (78% reduction in Gd+ lesions [2]) and disability worsening in progressive MS (20-30% risk reduction [3]). This unique dual clinical profile makes it the compound of choice for development programs targeting neuroinflammation and neuroprotection in MS, differentiating it from teriflunomide which is only approved for relapsing forms.

Translational Studies Requiring Accurate Human-to-Mouse Pharmacodynamic Modeling

Investigators planning to use rodent models of autoimmune disease (e.g., EAE) must procure vidofludimus hemicalcium with the explicit understanding of its profound species-selectivity. Data shows a 64.4-fold lower potency against mouse DHODH compared to human DHODH [1]. This knowledge is essential for correctly designing dose-ranging studies, interpreting in vivo efficacy data, and avoiding false-negative results. This property makes it a unique tool for studying species-specific DHODH pharmacology.

Autoimmune Disease Research Prioritizing a Favorable Safety Profile Over First-Generation DHODH Inhibitors

In preclinical toxicology or early clinical development for chronic autoimmune conditions like RA or IBD, vidofludimus hemicalcium offers a differentiated safety proposition. Data from the COMPONENT study in RA patients shows a safety profile comparable to placebo, with no increase in the class-associated adverse events seen with leflunomide/teriflunomide [4]. This positions it as a safer tool for long-term immunomodulation studies and a more attractive candidate for clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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